N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide;chloride

Description

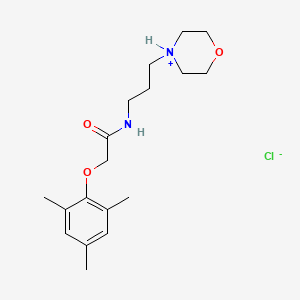

N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide;chloride is a quaternary ammonium compound featuring a morpholine ring, a propyl linker, and a 2,4,6-trimethylphenoxy acetamide moiety. Its chloride counterion stabilizes the cationic charge.

Properties

CAS No. |

86746-02-3 |

|---|---|

Molecular Formula |

C18H29ClN2O3 |

Molecular Weight |

356.9 g/mol |

IUPAC Name |

N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide;chloride |

InChI |

InChI=1S/C18H28N2O3.ClH/c1-14-11-15(2)18(16(3)12-14)23-13-17(21)19-5-4-6-20-7-9-22-10-8-20;/h11-12H,4-10,13H2,1-3H3,(H,19,21);1H |

InChI Key |

VMLHFZYEHJOCLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(=O)NCCC[NH+]2CCOCC2)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide; chloride generally involves:

- Formation of the acetamide linkage between a 2-(2,4,6-trimethylphenoxy)acetyl moiety and a 3-aminopropylmorpholinium salt.

- Introduction of the morpholinium cation via quaternization or protonation of morpholine derivatives.

- Isolation of the chloride salt form to stabilize the compound and enhance solubility.

Stepwise Synthetic Route

Based on literature analogues and known synthetic protocols for similar compounds, the preparation can be divided into the following key steps:

| Step | Description | Reagents/Conditions | Expected Yield | Notes |

|---|---|---|---|---|

| 1. Synthesis of 2-(2,4,6-trimethylphenoxy)acetic acid | Alkylation of 2,4,6-trimethylphenol with chloroacetic acid or ester hydrolysis | Base catalysis (NaOH), reflux in aqueous/organic solvent | 70-85% | Phenol alkylation is selective at the oxygen |

| 2. Activation of acid to acid chloride | Treatment with thionyl chloride (SOCl₂) or oxalyl chloride | Reflux in inert solvent (e.g., dichloromethane) | 85-95% | Acid chloride intermediate is reactive for amide formation |

| 3. Coupling with 3-(morpholin-4-yl)propylamine | Nucleophilic substitution forming amide bond | Base (e.g., triethylamine), room temp or mild heating | 65-80% | Control of stoichiometry critical to avoid side reactions |

| 4. Quaternization to form morpholinium salt | Treatment with HCl gas or aqueous HCl | Mild conditions, aqueous or organic solvent | Quantitative | Forms chloride salt, enhancing solubility and stability |

Detailed Experimental Considerations

Step 1: The alkylation of 2,4,6-trimethylphenol with chloroacetic acid under basic conditions yields the phenoxyacetic acid derivative. The reaction is typically performed under reflux with sodium hydroxide in aqueous ethanol or water to ensure complete conversion and minimize side products.

Step 2: Conversion of the acid to the acid chloride is achieved by refluxing with thionyl chloride in anhydrous conditions. This step requires careful removal of excess SOCl₂ and byproducts to prevent contamination.

Step 3: The acid chloride intermediate is reacted with 3-(morpholin-4-yl)propylamine. The amine acts as a nucleophile attacking the acid chloride to form the amide bond. The reaction is often carried out in dichloromethane or THF with triethylamine as a base to scavenge HCl formed during the reaction.

Step 4: The morpholine nitrogen is protonated by treatment with hydrochloric acid to form the morpholinium chloride salt. This step is typically done by bubbling dry HCl gas or adding aqueous HCl under controlled temperature to avoid decomposition.

Alternative Synthetic Routes

Direct Amidation: Using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid directly for amide bond formation with the amine under mild conditions. This method avoids the need for acid chloride intermediates.

Co-crystallization and Salt Formation: Post-synthesis, the compound can be purified and stabilized by co-crystallization with suitable co-formers or by salt formation techniques involving grinding or solvent evaporation to improve pharmaceutical properties.

Data Table Summarizing Preparation Parameters

| Parameter | Method 1 (Acid Chloride Route) | Method 2 (EDC/HOBt Coupling) |

|---|---|---|

| Starting Materials | 2,4,6-trimethylphenol, chloroacetic acid, 3-(morpholin-4-yl)propylamine | 2-(2,4,6-trimethylphenoxy)acetic acid, 3-(morpholin-4-yl)propylamine, EDC, HOBt |

| Reaction Solvent | Aqueous ethanol, dichloromethane | DMF, DCM, or acetonitrile |

| Temperature | Reflux (alkylation and acid chloride formation), RT to mild heating (amide coupling) | RT to 40°C |

| Reaction Time | Several hours (4-6 h typical) | 12-24 hours |

| Yield | 65-85% | 70-90% |

| Purification | Recrystallization, salt formation | Chromatography, salt formation |

| Salt Formation | HCl treatment to form morpholinium chloride | Same |

Comprehensive Research Findings

The acid chloride method remains the classical and reliable approach, offering good yields and straightforward purification, but requires handling of corrosive reagents like SOCl₂.

Carbodiimide-mediated amidation (EDC/HOBt) is advantageous for sensitive substrates and offers milder conditions with fewer side products, suitable for scale-up and pharmaceutical applications.

Morpholinium salt formation via protonation is critical for enhancing aqueous solubility and stability, which is necessary for biological assays and formulation.

Co-crystallization techniques can further improve compound stability and reduce polymorphic diversity, beneficial for drug development.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide;chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide;chloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,4,6-Trimethylphenyl)acetamide Derivatives

highlights derivatives like N-(2,4,6-trimethylphenyl)-2-chloroacetamide (TMPCA) and N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide (TMPDCA). Key comparisons:

- Structural Differences : The target compound replaces the chloroacetamide group with a morpholinium-propyl chain, introducing a cationic charge absent in TMPCA/TMPDCA.

- Crystallographic Behavior : TMPCA and TMPDCA exhibit distinct bond parameters due to electron-withdrawing chlorine substituents, whereas the target compound’s morpholinium group may impose steric and electronic effects on crystal packing .

Morpholine-Containing Analogs

and describe morpholinone and morpholinium derivatives:

- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide: Shares a morpholinone core but lacks the cationic charge and trimethylphenoxy group. Its synthesis via acetyl chloride highlights reactivity differences compared to the target compound’s quaternization process .

- N-(3-morpholin-4-ium-4-ylpropyl)-2-(3,4,5-trimethoxyphenoxy)acetamide;chloride: Differs in aromatic substitution (trimethoxy vs. trimethyl), which alters electronic properties.

Data Tables

Table 1. Structural and Functional Comparison of Selected Analogs

Table 2. Physicochemical Properties (Hypothetical)

Biological Activity

N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide;chloride is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its morpholine moiety and phenoxy group, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 273.80 g/mol. The presence of the morpholine ring suggests possible interactions with biological targets such as receptors or enzymes.

Potassium Channel Modulation

Research indicates that compounds structurally related to this compound may act as potassium channel openers. For instance, a related compound demonstrated significant oral activity in reducing cortical spreading depressions in a rat model of migraine, suggesting potential utility in treating migraine disorders through modulation of neuronal excitability .

Toxicological Profile

The compound's safety profile has been assessed in various studies. It has been noted for its toxicity to aquatic life and potential reproductive toxicity . Such findings underscore the importance of evaluating environmental impacts alongside therapeutic benefits.

The precise mechanisms by which this compound exerts its effects remain to be fully elucidated. However, the involvement of morpholine derivatives in biochemical pathways suggests possible interactions with neurotransmitter systems or ion channels.

Case Studies and Research Findings

Table 1: Summary of Research Findings

Future Directions

Further research is essential to clarify the biological activity of this compound. Key areas for future investigation include:

- Mechanistic Studies : Detailed studies on how the compound interacts with specific ion channels or receptors.

- Clinical Trials : Evaluating the efficacy and safety in human subjects.

- Environmental Impact Assessments : Understanding the ecological consequences of its use.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide; chloride?

- Methodological Answer : The synthesis requires precise control of reaction conditions. For analogous acetamide derivatives, a typical protocol involves:

-

Stepwise functionalization : Reacting a morpholine precursor with a chloroacetamide intermediate under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to form the quaternary ammonium center .

-

Purification : Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to isolate the chloride salt .

-

Yield Optimization : Iterative addition of reagents (e.g., acyl chlorides) and extended reaction times (e.g., overnight stirring) to improve conversion rates .

Key Reaction Parameters Example Values from Analogues Solvent CH₂Cl₂, ethyl acetate Base Na₂CO₃ Temperature Room temperature (20–25°C) Yield 58% (from similar morpholine derivatives)

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Multi-modal analytical techniques are essential:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 300 MHz CDCl₃) identify characteristic peaks, such as the morpholinium proton at δ 3.31–4.11 ppm and aromatic protons from the trimethylphenoxy group at δ 6.8–7.4 ppm .

- Mass Spectrometry : ESI/APCI(+) detects molecular ions (e.g., [M+H]⁺ at m/z 347 for similar compounds) and confirms chloride counterion presence .

- Chromatography : HPLC with UV detection ensures purity (>95%) and identifies by-products (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

-

Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) for ambiguous peaks (e.g., overlapping aromatic signals) .

-

Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to suppress solvent interference in ¹³C NMR .

-

2D NMR Techniques : Employ HSQC or COSY to resolve complex coupling patterns, particularly in the morpholinium and propyl chain regions .

Common Data Discrepancies Resolution Strategy Overlapping aromatic peaks 2D NMR or temperature-controlled NMR Ambiguous quaternary carbon signals DEPT-135 experiments Unassigned minor impurities Preparative TLC or HPLC isolation

Q. What strategies optimize the compound’s stability under experimental conditions?

- Methodological Answer :

- pH Sensitivity : The morpholinium group is prone to hydrolysis under acidic conditions. Buffered solutions (pH 6–8) and inert atmospheres (N₂) are recommended during biological assays .

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the phenoxyacetamide moiety .

- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (e.g., >150°C for similar compounds) to guide storage conditions .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

-

Analog Synthesis : Modify the trimethylphenoxy group (e.g., replace with fluorinated or nitro-substituted aryl groups) to assess electronic effects on bioactivity .

-

Quaternary Ammonium Variants : Substitute morpholinium with piperidinium or pyrrolidinium ions to study steric impacts on target binding .

-

Biological Assays : Use enzyme inhibition assays (e.g., acetylcholinesterase) or cell-based models to correlate structural changes with activity trends .

SAR Design Parameters Example Modifications Aryl substitution 2,4,6-Trifluorophenoxy Alkyl chain length Propyl vs. butyl spacer Counterion effects Chloride vs. bromide

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods with HPLC quantification to measure solubility in PBS (pH 7.4) vs. DMSO. For example, similar acetamides show <0.1 mg/mL in water but >50 mg/mL in DMSO .

- Co-Solvent Systems : Explore PEG-400 or cyclodextrin complexes to enhance aqueous solubility for in vivo studies .

Biological Activity & Mechanism

Q. What methodological frameworks are used to study the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, MAPK) with ATP-binding assays (radioisotopic or fluorescent) .

- Molecular Docking : Compare binding poses of the compound’s morpholinium group with known kinase inhibitors (e.g., gefitinib) using AutoDock Vina .

- Resistance Studies : Generate mutant kinase cell lines to identify critical binding residues via IC₅₀ shifts .

Ethical & Safety Considerations

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Toxicity Screening : Ames test for mutagenicity and acute toxicity studies in rodents (LD₅₀ determination) .

- Waste Management : Neutralize chloride salts with AgNO₃ before disposal to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.